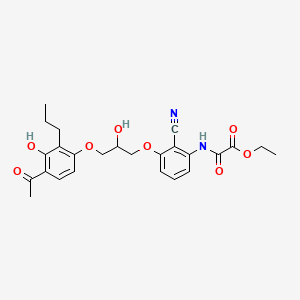![molecular formula C23H27N5O2 B1219297 4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol](/img/structure/B1219297.png)
4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol is a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has demonstrated potential in cancer treatment. It has been evaluated as a tubulin-polymerization inhibitor targeting the colchicine site, contributing to the discovery of new compounds with antitumor activity. Specifically, derivatives of the compound exhibited significant in vitro cytotoxic activity, inhibited tubulin assembly, and disrupted microtubule formation, indicating their potential as cancer therapeutics (Wang et al., 2014).
Antidepressant Activity
The compound and its derivatives have been studied for their potential antidepressant effects. In particular, it has been shown that the compound's action involves modulating levels of neurotransmitters like norepinephrine, serotonin, and dopamine, essential in the pathophysiology of depression. Moreover, the compound's antidepressant-like effect involves the L-arginine-nitric oxide-cyclic guanosine monophosphate signaling pathway, highlighting its potential therapeutic application in treating depression (Dhir & Kulkarni, 2011).
Pharmacological Applications
Studies have also examined the compound's pharmacological relevance by exploring its interaction with other pharmacological agents and biological activities. The compound has shown potential in improving the efficacy of chemotherapy drugs, offering a strategy for more efficient cancer therapy with minimal cytotoxicity against cancer cells (Gür et al., 2020). Additionally, its derivatives have been involved in the synthesis of key intermediates of anti-HCV drugs, indicating its utility in developing treatments for hepatitis C (Chenhon, 2015).
Biological and Chemical Properties
The compound and its derivatives have been a subject of interest in exploring their biological and chemical properties. Research has been directed towards understanding the structural, thermophysical, and reactivity properties of these compounds. For instance, the thermophysical characterization of the compound's derivatives in different solvents provided insights into their structural modifications and the values of Gibbs energy of activation, enthalpy of activation, and entropy of activation, which are crucial for their potential applications in various fields (Godhani et al., 2013).
Eigenschaften
Produktname |
4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol |
|---|---|
Molekularformel |
C23H27N5O2 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
4-[(1-cyclopentyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C23H27N5O2/c1-30-21-14-17(10-11-20(21)29)22(23-24-25-26-28(23)19-8-4-5-9-19)27-13-12-16-6-2-3-7-18(16)15-27/h2-3,6-7,10-11,14,19,22,29H,4-5,8-9,12-13,15H2,1H3 |
InChI-Schlüssel |
ZLKIBTOQISIPFV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(C2=NN=NN2C3CCCC3)N4CCC5=CC=CC=C5C4)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid;(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal](/img/structure/B1219215.png)
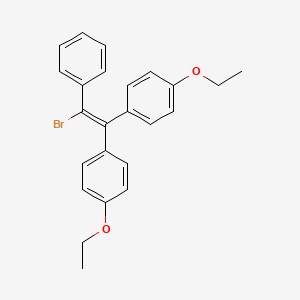
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1219221.png)
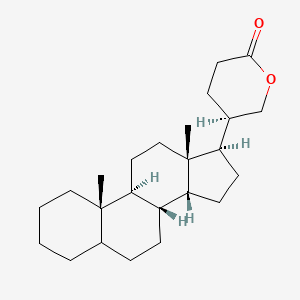
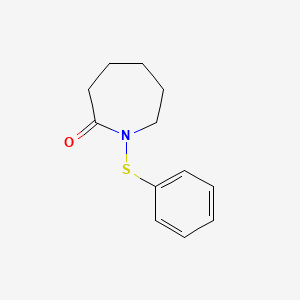
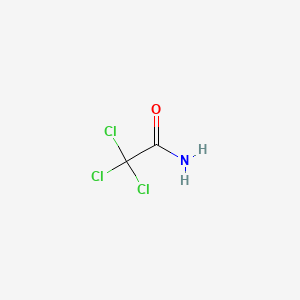
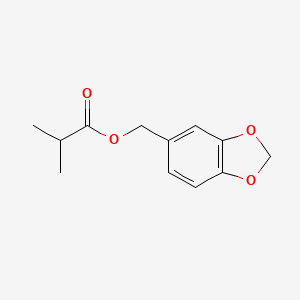
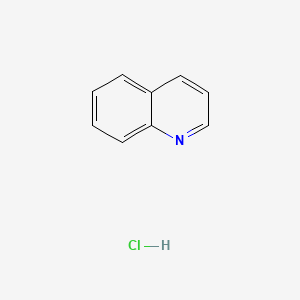
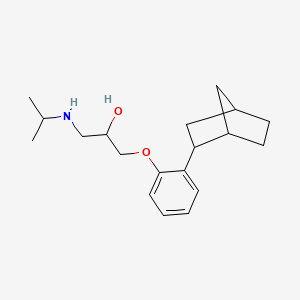
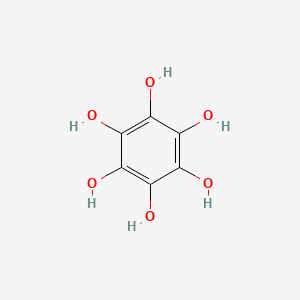
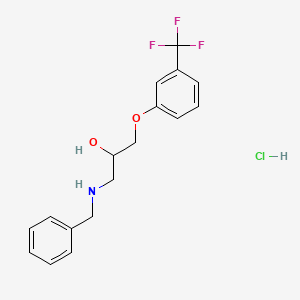
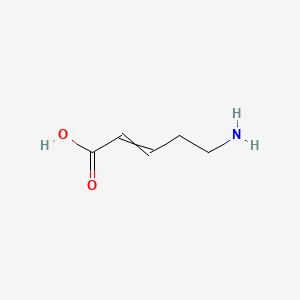
![1',3'-Dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B1219237.png)
